molecular formula C8H16N2 B1467807 8-Methyl-5,8-diazaspiro[3.5]nonane CAS No. 2090279-52-8

8-Methyl-5,8-diazaspiro[3.5]nonane

Cat. No.: B1467807
CAS No.: 2090279-52-8
M. Wt: 140.23 g/mol
InChI Key: HIBNUPZVTJUFHV-UHFFFAOYSA-N
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Description

8-Methyl-5,8-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C8H16N2. It is characterized by a spirocyclic structure, which includes a six-membered ring and a four-membered ring connected through a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized spirocyclic compounds .

Scientific Research Applications

8-Methyl-5,8-diazaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Methyl-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methyl-5,8-diazaspiro[3.5]nonane include other spirocyclic amines and diamines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

8-methyl-5,8-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-6-5-9-8(7-10)3-2-4-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBNUPZVTJUFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 2
8-Methyl-5,8-diazaspiro[3.5]nonane
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8-Methyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 4
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Reactant of Route 5
8-Methyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 6
8-Methyl-5,8-diazaspiro[3.5]nonane

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